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Introduction
Islanditoxin, also known as cyclochlorotine, is a hepatotoxic mycotoxin produced by the

fungus Penicillium islandicum. This cyclic pentapeptide has garnered significant interest due to

its carcinogenic properties and potential impact on food safety.[1][2] The structural elucidation

of islanditoxin is crucial for understanding its mechanism of action, developing detection

methods, and exploring potential therapeutic interventions. This document provides detailed

application notes and experimental protocols for the structural analysis of islanditoxin using a

suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and

Ultraviolet-Visible (UV-Vis) Spectroscopy.

Islanditoxin is a cyclic peptide with the chemical formula C₂₄H₃₁Cl₂N₅O₇.[3] Its structure

comprises five amino acid residues: two molecules of L-serine, one molecule of L-β-phenyl-β-

aminopropionic acid, one molecule of L-α-aminobutyric acid, and one molecule of 3,4-dichloro-

L-proline.[2][4] A notable feature of islanditoxin in solution is the existence of two stable

conformers due to the cis-trans isomerization of the proline amide bond, which can be

observed and characterized using NMR spectroscopy.[4]
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The comprehensive structural analysis of islanditoxin relies on the synergistic use of multiple

spectroscopic techniques. Each method provides unique and complementary information about

the molecule's connectivity, functional groups, and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. For islanditoxin, a combination of one-dimensional (1D) and

two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C)

signals and to determine the sequence and stereochemistry of the amino acid residues.

Key Applications:

¹H NMR: Provides information on the number and chemical environment of protons. The

presence of two sets of signals in the ¹H NMR spectrum of islanditoxin in DMSO-d₆ is

indicative of the two conformers (major and minor).[4]

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, including carbonyl

carbons of the peptide bonds.

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing

connectivity.

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on

adjacent carbon atoms, helping to piece together individual amino acid spin systems.

TOCSY (Total Correlation Spectroscopy): Extends the correlations beyond adjacent

protons to reveal entire spin systems of amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly

attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is critical for sequencing the amino

acid residues by connecting adjacent spin systems across the peptide bonds.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that

are close in space, which is vital for determining the three-dimensional structure and

stereochemistry of the cyclic peptide.

Quantitative Data:

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major and minor

conformers of islanditoxin in DMSO-d₆.

Table 1: ¹H NMR Chemical Shifts (ppm) for Islanditoxin Conformers in DMSO-d₆[4]
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Position Major Conformer (A) Minor Conformer (B)

β-Phe

NH 8.28 (d, 8.4) 8.41 (d, 8.1)

α-H 4.88 (m) 4.95 (m)

β-CH₂
2.75 (dd, 13.8, 4.2), 2.65 (dd,

13.8, 10.2)

2.80 (dd, 13.5, 4.5), 2.70 (dd,

13.5, 9.9)

Ph 7.29 (m) 7.29 (m)

Ser-1

NH 8.15 (d, 7.8) 8.25 (d, 7.5)

α-H 4.45 (m) 4.52 (m)

β-CH₂ 3.65 (m) 3.70 (m)

OH 5.05 (t, 5.7) 5.10 (t, 5.4)

Dcp

α-H 4.65 (d, 9.6) 4.72 (d, 9.3)

β-H 4.95 (m) 5.02 (m)

γ-CH₂ 2.45 (m), 2.20 (m) 2.50 (m), 2.25 (m)

δ-CH₂ 3.80 (m), 3.60 (m) 3.85 (m), 3.65 (m)

Abu

NH 8.05 (d, 8.1) 8.15 (d, 7.8)

α-H 4.15 (m) 4.22 (m)

β-CH₂ 1.75 (m), 1.60 (m) 1.80 (m), 1.65 (m)

γ-CH₃ 0.85 (t, 7.2) 0.90 (t, 7.5)

Ser-2

NH 7.95 (d, 7.5) 8.05 (d, 7.2)

α-H 4.35 (m) 4.42 (m)
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β-CH₂ 3.55 (m) 3.60 (m)

OH 4.90 (t, 5.4) 4.95 (t, 5.1)

Table 2: ¹³C NMR Chemical Shifts (ppm) for Islanditoxin Conformers in DMSO-d₆[3]
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Position Major Conformer (A) Minor Conformer (B)

β-Phe

C=O 170.8 171.1

α-C 52.5 52.8

β-C 41.2 41.5

Ph (C1') 140.1 140.4

Ph (C2'/C6') 129.2 129.5

Ph (C3'/C5') 128.4 128.7

Ph (C4') 126.5 126.8

Ser-1

C=O 170.1 170.4

α-C 55.8 56.1

β-C 61.9 62.2

Dcp

C=O 168.5 168.8

α-C 59.8 60.1

β-C 70.2 70.5

γ-C 38.5 38.8

δ-C 48.9 49.2

Abu

C=O 171.5 171.8

α-C 54.2 54.5

β-C 24.8 25.1

γ-C 9.8 10.1
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Ser-2

C=O 169.8 170.1

α-C 56.2 56.5

β-C 62.3 62.6

Experimental Protocol: 2D NMR Analysis of Islanditoxin

Sample Preparation:

Dissolve approximately 5-10 mg of purified islanditoxin in 0.5 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe

for enhanced sensitivity.

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to obtain optimal resolution.

1D Spectra Acquisition:

Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

Acquire a proton-decoupled ¹³C NMR spectrum.

2D Spectra Acquisition:

COSY: Acquire a gradient-enhanced (gCOSY) spectrum to identify ¹H-¹H spin systems.

TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to delineate the

complete spin systems of the amino acid residues.
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HSQC: Acquire a sensitivity-enhanced HSQC spectrum to establish one-bond ¹H-¹³C

correlations.

HMBC: Acquire an HMBC spectrum with an evolution delay optimized for long-range

couplings (e.g., 60-80 ms) to identify two- and three-bond correlations between protons

and carbons. This is critical for linking the amino acid residues.

NOESY: Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-

space correlations for 3D structure determination.

Data Processing and Analysis:

Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

Apply window functions (e.g., sine-bell) and perform Fourier transformation.

Calibrate the spectra using the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC =

39.52 ppm).

Analyze the 2D spectra sequentially to assign all proton and carbon signals and to

determine the amino acid sequence and overall structure.

Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of islanditoxin and

for obtaining structural information through fragmentation analysis. High-resolution mass

spectrometry (HRMS) provides a highly accurate mass measurement, which is used to

determine the elemental composition.

Key Applications:

Molecular Weight Determination: ESI-MS or MALDI-MS can be used to determine the

monoisotopic mass of islanditoxin.

Elemental Composition: HRMS provides a mass measurement with high accuracy, allowing

for the unambiguous determination of the molecular formula (C₂₄H₃₁Cl₂N₅O₇).
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Sequence Information: Tandem mass spectrometry (MS/MS) is used to fragment the cyclic

peptide. The resulting fragment ions can provide information about the amino acid sequence.

The fragmentation of cyclic peptides is more complex than that of linear peptides, often

requiring multiple bond cleavages to generate informative fragment ions.

Quantitative Data:

Table 3: High-Resolution Mass Spectrometry Data for Islanditoxin

Ion Calculated m/z Observed m/z

[M+H]⁺ 572.1679
Experimental value to be

determined

[M+Na]⁺ 594.1498
Experimental value to be

determined

Note: Specific experimental fragmentation data for islanditoxin is not readily available in the

reviewed literature. The fragmentation pattern would be complex due to the cyclic nature of the

peptide.

Experimental Protocol: HR-ESI-MS/MS Analysis of Islanditoxin

Sample Preparation:

Prepare a stock solution of purified islanditoxin in methanol or acetonitrile at a

concentration of approximately 1 mg/mL.

Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water with

0.1% formic acid) to a final concentration of 1-10 µg/mL.

Instrument Setup:

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an

electrospray ionization (ESI) source.

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass

accuracy.
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Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize

ionization of the analyte.

MS Analysis:

Acquire a full scan MS spectrum in positive ion mode to identify the protonated molecule

[M+H]⁺ and other adducts (e.g., [M+Na]⁺).

Determine the accurate mass of the molecular ion and use it to calculate the elemental

composition.

MS/MS Analysis:

Select the [M+H]⁺ ion of islanditoxin as the precursor ion for fragmentation.

Perform collision-induced dissociation (CID) or higher-energy collisional dissociation

(HCD) to fragment the precursor ion.

Acquire the product ion spectrum (MS/MS spectrum).

Data Analysis:

Analyze the MS/MS spectrum to identify fragment ions.

Propose fragmentation pathways to deduce the amino acid sequence and confirm the

structure. Due to the cyclic nature, multiple ring-opening events may occur, leading to

complex fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. For islanditoxin, FTIR is useful for confirming

the presence of peptide bonds and other characteristic functional groups.

Key Applications:

Peptide Bond Confirmation: The amide I (C=O stretching) and amide II (N-H bending and C-

N stretching) bands are characteristic of the peptide backbone.
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Hydroxyl Groups: The presence of serine residues will result in O-H stretching vibrations.

Aliphatic and Aromatic Groups: C-H stretching and bending vibrations from the amino acid

side chains can be observed.

Expected Data:

Table 4: Expected FTIR Absorption Bands for Islanditoxin

Wavenumber (cm⁻¹) Vibration Functional Group

~3300 N-H stretching Amide

~3400 O-H stretching Hydroxyl (Serine)

~3000-2850 C-H stretching Aliphatic (side chains)

~1650 C=O stretching (Amide I) Peptide bond

~1540 N-H bending (Amide II) Peptide bond

~1450 C-H bending Aliphatic

~750-700 C-Cl stretching Dichloroproline

Note: A specific experimental FTIR spectrum for islanditoxin with detailed peak assignments is

not readily available in the reviewed literature.

Experimental Protocol: FTIR Analysis of Islanditoxin

Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount (1-2 mg) of purified islanditoxin and spectroscopic grade

potassium bromide (KBr) to remove any moisture.

Grind the islanditoxin sample to a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the

sample.
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Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Setup:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Spectrum Acquisition:

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

Process the spectrum to correct for background and baseline.

Identify and assign the characteristic absorption bands corresponding to the functional

groups present in islanditoxin.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In

the case of islanditoxin, the primary chromophore is the phenyl group of the β-phenyl-β-

aminopropionic acid residue.

Key Applications:

Detection of Aromatic Residues: The presence of the phenyl group will result in characteristic

absorption in the UV region.

Quantification: Although not the primary use for structural elucidation, UV-Vis spectroscopy

can be used for the quantification of islanditoxin if a standard curve is prepared.

Expected Data:

Table 5: Expected UV-Vis Absorption for Islanditoxin
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Solvent λmax (nm) Chromophore

Methanol/Ethanol ~257 Phenyl group

Note: The exact absorption maximum may vary slightly depending on the solvent.

Experimental Protocol: UV-Vis Spectroscopy of Islanditoxin

Sample Preparation:

Prepare a stock solution of purified islanditoxin in a UV-transparent solvent (e.g.,

methanol or ethanol).

Prepare a series of dilutions of the stock solution to determine a suitable concentration

that gives an absorbance reading within the linear range of the spectrophotometer

(typically 0.1-1.0).

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the reference beam path.

Spectrum Acquisition:

Fill a matching quartz cuvette with the islanditoxin solution.

Place the sample cuvette in the sample beam path.

Acquire the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).
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The presence of an absorption peak around 257 nm confirms the presence of the phenyl

group.

Visualization of Experimental Workflows and
Structural Relationships
Workflow for Islanditoxin Structural Elucidation
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Caption: Overall workflow for the isolation and structural elucidation of islanditoxin.
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Relationship between 2D NMR Data for Structural
Connectivity
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Caption: Use of 2D NMR to establish the amino acid sequence of islanditoxin.
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Caption: Theoretical fragmentation pathways for a cyclic peptide in MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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